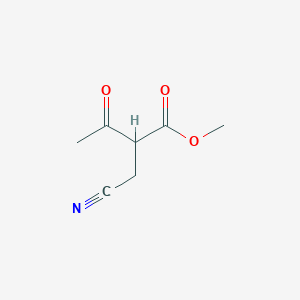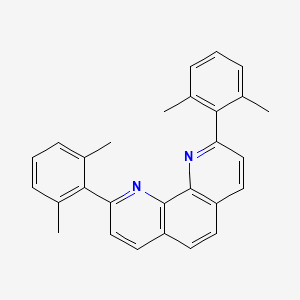
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-dimethylphenyl groups at the 2 and 9 positions, which enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2,6-dimethylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis provides a detailed route, industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenanthroline N-oxide derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of N-alkylated phenanthroline derivatives.
Aplicaciones Científicas De Investigación
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism by which 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline exerts its effects involves:
Molecular Targets: The compound interacts with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it can intercalate into DNA, disrupting its function and leading to cell death. In photodynamic therapy, it generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the 2,6-dimethylphenyl groups, is less sterically hindered and has different reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects due to the bipyridine structure.
4,7-Diphenyl-1,10-phenanthroline: Similar in structure but with phenyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is unique due to the presence of the 2,6-dimethylphenyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and stable ligands, such as in catalysis and electronic devices.
Propiedades
| 124318-71-4 | |
Fórmula molecular |
C28H24N2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,9-bis(2,6-dimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C28H24N2/c1-17-7-5-8-18(2)25(17)23-15-13-21-11-12-22-14-16-24(30-28(22)27(21)29-23)26-19(3)9-6-10-20(26)4/h5-16H,1-4H3 |
Clave InChI |
NHLUUINNAQBOAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5C)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
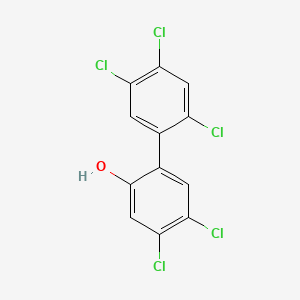
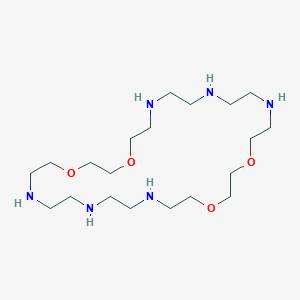
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
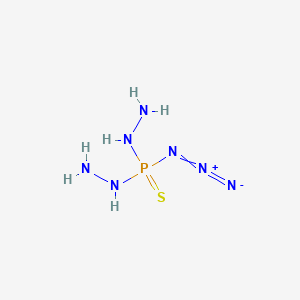
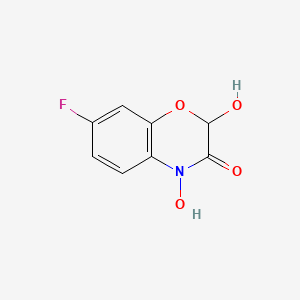
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

